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Compound of Interest

Compound Name: BVD 10

Cat. No.: B549450 Get Quote

Disclaimer: The query for "BVD 10" did not yield a specific toxicological profile. It is highly likely

that this was a typographical error for "BIA 10-2474," a compound that has been the subject of

extensive toxicological investigation. This guide focuses on the toxicological profile of BIA 10-

2474.

Introduction
BIA 10-2474 is an experimental, long-acting inhibitor of fatty acid amide hydrolase (FAAH).[1]

The primary function of FAAH is the degradation of endocannabinoids, such as anandamide.

By inhibiting FAAH, BIA 10-2474 was developed to increase the levels of endogenous

anandamide, with the therapeutic goal of treating conditions like anxiety, chronic pain, and

other neurological disorders.[1] However, a tragic outcome in a Phase I clinical trial in 2016,

which resulted in one fatality and severe neurological damage in other participants, brought its

development to a halt and initiated extensive investigations into its toxicological profile.[2][3]

This guide provides a comprehensive overview of the non-clinical toxicology of BIA 10-2474.

Quantitative Toxicological Data
A summary of the key quantitative data from non-clinical and clinical studies of BIA 10-2474 is

presented below.

Table 1: No-Observed-Adverse-Effect Level (NOAEL) in Preclinical Studies
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Species Study Duration NOAEL

Rat 26-week 10 mg/kg/day

Dog 13-week

Data not consistently reported,

but adverse effects were seen

at higher doses.

Monkey 13-week 75 mg/kg/day

Source:[1]

Table 2: In Vitro Inhibitory Activity (IC50)

Target Enzyme BIA 10-2474 IC50
PF-04457845 IC50
(Comparator)

On-Target

FAAH ~7.7 nM ~4.4 nM

Off-Targets

FAAH2 Inhibited Single major off-target

ABHD6 Inhibited Not inhibited

CES1 Inhibited Not inhibited

CES2 Inhibited Not inhibited

PNPLA6 Inhibited Not inhibited

Source:[4][5]

Table 3: Dosing in the Phase I Clinical Trial (Multiple Ascending Dose Portion)
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Cohort Dose Outcome

1 2.5 mg/day for 10 days Well tolerated

2 5.0 mg/day for 10 days Well tolerated

3 10 mg/day for 10 days Well tolerated

4 20 mg/day for 10 days Well tolerated

5 50 mg/day for 10 days
Severe adverse events,

including one death

Source:[1]

Experimental Protocols
Detailed methodologies for key toxicological assessments of BIA 10-2474 are outlined below.

Genotoxicity Assays
A battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic

potential of BIA 10-2474. All tests yielded negative results.[2][6]

Bacterial Reverse Mutation Assay (Ames Test):

Purpose: To detect point mutations (gene mutations).

Method:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia

coli strain (WP2uvrA) were used. The assays were performed with and without a metabolic

activation system (S9 fraction from rat liver). BIA 10-2474 was tested up to a concentration

of 5000 µ g/plate .[2][7]

In Vitro Mammalian Chromosome Aberration Test:

Purpose: To detect chromosomal damage.

Method: Human lymphocytes were exposed to BIA 10-2474 at concentrations up to 300

µg/ml, both with and without metabolic activation.[2]
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In Vivo Mammalian Erythrocyte Micronucleus Test:

Purpose: To assess for chromosomal damage or damage to the mitotic apparatus in a

living animal.

Method: Male and female mice were administered BIA 10-2474. The study was conducted

in accordance with OECD Test Guideline 474.[8] Bone marrow cells were analyzed for the

presence of micronuclei in polychromatic erythrocytes.

Repeated-Dose Toxicity Studies
These studies were conducted in multiple species to evaluate the potential for toxicity after

repeated administration of BIA 10-2474.

General Protocol Outline:

Animal Species: Studies were conducted in rats, dogs, and non-human primates.[1]

Dose Administration: BIA 10-2474 was administered orally once daily.

Dose Groups: Typically included a control group and multiple dose levels of BIA 10-2474.

Duration: Ranged from 4 weeks to 26 weeks.[1]

Parameters Monitored:

Clinical observations for signs of toxicity.

Body weight and food consumption.

Hematology and clinical chemistry.

Urinalysis.

Organ weights.

Gross pathology and histopathology of a comprehensive list of tissues.
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Signaling Pathways and Mechanisms of Toxicity
On-Target Signaling Pathway: Endocannabinoid System
BIA 10-2474's primary pharmacological target is FAAH. Inhibition of FAAH leads to an

accumulation of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) and

other receptors like TRPV1. This modulation of the endocannabinoid system was the intended

therapeutic mechanism.
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Caption: Simplified Endocannabinoid Signaling Pathway and the Action of BIA 10-2474.

Off-Target Activity and Postulated Mechanism of Toxicity
The severe neurotoxicity observed in the clinical trial is not believed to be a direct result of

excessive FAAH inhibition, as other potent FAAH inhibitors have been tested without similar

adverse events.[9] Research has revealed that BIA 10-2474 inhibits several other serine

hydrolases, an activity not shared by the more selective FAAH inhibitor PF-04457845.[4] This

"off-target" activity is hypothesized to be the cause of the toxicity.

The inhibition of these other lipases may have led to a disruption of lipid metabolism within the

central nervous system, contributing to the observed neurotoxicity.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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